The Strategic Utility of 3-Methylpyridine-2,5-dicarbonitrile in Advanced Synthetic Chemistry and Drug Discovery
The Strategic Utility of 3-Methylpyridine-2,5-dicarbonitrile in Advanced Synthetic Chemistry and Drug Discovery
Abstract In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics and agrochemicals. 3-Methylpyridine-2,5-dicarbonitrile (CAS: 1130309-47-5) is a uniquely privileged building block. Characterized by an electron-deficient pyridine core, dual reactive nitrile groups, and a sterically tuning methyl substituent, this compound offers unparalleled regiocontrol for downstream derivatization. This technical guide explores the physicochemical properties, mechanistic reactivity, and application-driven workflows of 3-Methylpyridine-2,5-dicarbonitrile, providing actionable insights for drug development professionals.
Structural Profiling and Electronic Causality
To effectively utilize 3-Methylpyridine-2,5-dicarbonitrile, one must first understand the electronic push-and-pull occurring across its aromatic system. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. The addition of two cyano (nitrile) groups at the 2- and 5-positions exacerbates this deficiency through strong inductive (-I) and resonance (-M) electron-withdrawing effects[1].
However, the presence of the methyl group at the 3-position introduces a critical asymmetry. The methyl group exerts a weak electron-donating inductive effect (+I) and creates localized steric hindrance. This precise arrangement dictates the molecule's regioselectivity:
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C6 Position: Highly activated for nucleophilic aromatic substitution (SNAr) due to the para-relationship with the 3-methyl group and ortho-relationship with the 5-cyano group.
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C2 Cyano Group: Sterically shielded by the adjacent 3-methyl group and electronically influenced by the adjacent pyridine nitrogen, making it react differently under hydrolytic or reductive conditions compared to the unhindered C5 cyano group.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of 3-Methylpyridine-2,5-dicarbonitrile, which are essential for predicting its behavior in biological systems and organic solvents[2],[3].
| Parameter | Value / Descriptor | Impact on Application |
| CAS Number | 1130309-47-5 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H5N3 | Dictates molecular weight and elemental composition. |
| Molecular Weight | 143.15 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | Cc1cc(C#N)cnc1C#N | Utilized for in silico docking and cheminformatics modeling. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 3 (1 Pyridine N, 2 Nitrile N) | Facilitates strong interactions with kinase hinge regions (e.g., PIM-1). |
| Physical State | Solid (typically pale yellow) | Stable under standard storage conditions (0-8°C recommended)[4]. |
Synthetic Derivatization Pathways
The dual nitrile functionality allows for divergent synthetic pathways. Nitriles can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.
Synthetic derivatization pathways for 3-Methylpyridine-2,5-dicarbonitrile.
Experimental Protocol: Regioselective Reduction to 5-(Aminomethyl)-3-methylpyridine-2-carbonitrile
In drug discovery, converting a nitrile to a primary amine provides a versatile handle for subsequent amide coupling. The challenge lies in reducing the C5 nitrile without over-reducing the C2 nitrile or the pyridine ring.
Causality & Design: We utilize Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia. The ammonia is critical; it acts as a trapping agent. During nitrile reduction, an intermediate imine is formed. Without ammonia, primary amines can attack this imine, forming unwanted secondary amine dimers. Ammonia shifts the equilibrium, ensuring the exclusive formation of the primary amine. The C5 nitrile is reduced preferentially due to the steric shielding of the C2 nitrile by the adjacent 3-methyl group.
Step-by-Step Methodology:
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Preparation: In a high-pressure hydrogenation reactor, dissolve 3-Methylpyridine-2,5-dicarbonitrile (10.0 mmol, 1.43 g) in 7 N methanolic ammonia (50 mL).
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Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 200 mg). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.
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Purge and Pressurize: Seal the reactor. Purge the system with Nitrogen gas three times, followed by Hydrogen gas three times. Pressurize the reactor to 30 psi with H2.
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Reaction: Stir the mixture vigorously at 25°C. Monitor the reaction strictly via LC-MS. The reaction typically reaches optimal conversion for the mono-amine within 3-4 hours. Prolonged exposure will result in the bis(aminomethyl) derivative.
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Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).
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Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure 5-(aminomethyl)-3-methylpyridine-2-carbonitrile.
Applications in Pharmaceutical Drug Discovery
Cyanopyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[5],[6].
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The cyanopyridine architecture is a direct precursor to several critical antiviral agents. For instance, the synthesis of Nevirapine—a cornerstone NNRTI used in the treatment of HIV-1—relies heavily on functionalized 3-cyanopyridines[5]. The electron-deficient nature of the pyridine ring allows for facile nucleophilic substitution, enabling the assembly of the complex diazepine ring system required for viral enzyme inhibition.
PIM-1 Kinase Inhibition in Oncology
Recent advancements in targeted cancer therapies have identified cyanopyridine derivatives as highly potent inhibitors of PIM-1 kinase[7]. PIM-1 is overexpressed in various malignancies (e.g., prostate and hepatocellular carcinomas) and plays a critical role in cell survival and apoptosis evasion.
The nitrogen of the pyridine ring and the cyano groups act as critical hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of the PIM-1 kinase. By incorporating the 3-Methylpyridine-2,5-dicarbonitrile scaffold, researchers can synthesize libraries of 1,3,4-oxadiazole hybrids that exhibit sub-micromolar IC50 values against cancer cell lines like MCF-7 (breast cancer) and CaCo-2 (colorectal cancer)[6].
Mechanism of action for cyanopyridine-derived PIM-1 kinase inhibitors.
Agrochemical and Material Science Utility
Beyond human therapeutics, the 3-Methylpyridine-2,5-dicarbonitrile scaffold is highly valued in the agrochemical sector[4]. Substituted cyanopyridines are utilized in the formulation of next-generation herbicides and fungicides. The robust nature of the pyridine ring ensures environmental stability, while the derivatized nitrile groups provide target specificity against plant-specific enzymes, minimizing off-target ecological impact[8].
Furthermore, in materials science, the rigid, planar structure of dicarbonitriles makes them excellent candidates for the synthesis of advanced polymers, covalent organic frameworks (COFs), and specialized coatings where thermal stability and electron-transport capabilities are required[4],[1].
References
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BLD Pharmatech / Chemsrc - 3-Methylpyridine-2,5-dicarbonitrile Chemical Properties & CAS Data. Retrieved from[Link]
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ResearchGate - Cyanopyridine as a privileged scaffold in drug discovery. Retrieved from[Link]
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National Institutes of Health (PMC) - Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives. Retrieved from[Link]
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Apiary - 2-Cyanopyridine Market Analysis Report 2025-2032. Retrieved from[Link]
Sources
- 1. CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica [cymitquimica.com]
- 2. 1130309-47-5|3-Methylpyridine-2,5-dicarbonitrile|BLD Pharm [bldpharm.com]
- 3. 1130309-47-5_3-Methylpyridine-2,5-dicarbonitrileCAS号:1130309-47-5_3-Methylpyridine-2,5-dicarbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Cyanopyridine Market Analysis Report 2025-2032: Market Share, Growth, and Trend Forecast with a Projected CAGR of 8.9% · Apiary [2cyanopyridinemarketsharemarkettrendsandforecastsfrom2025t.docs.apiary.io]
